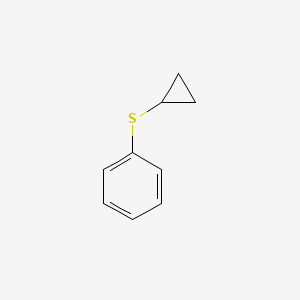

Sulfuro de ciclopropilfenilo

Descripción general

Descripción

Cyclopropyl phenyl sulfide is a chemical compound with the molecular formula C9H10S . It has an average mass of 150.241 Da and a monoisotopic mass of 150.050323 Da .

Synthesis Analysis

Primary alkyl halides and epoxides react with 1-lithiocyclopropyl phenyl sulfide to give derivatives suitable for transformation to carbonyl compounds or for desulfurization . There is much current interest in developing methodology which utilizes cyclopropanes for polarity inversion operations .Molecular Structure Analysis

Cyclopropyl phenyl sulfide contains a total of 21 bonds; 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 sulfide .Chemical Reactions Analysis

Cyclopropyl phenyl sulfide was found to convert quantitatively to cyclopropyl phenyl sulfoxide under the action of nitrous acid formed in situ . Under the same conditions, phenoxycyclopropane undergoes transformation to 5–phenoxyisoxasoIine (nitrophenols are formed as byproducts in this reaction) .Physical And Chemical Properties Analysis

Cyclopropyl phenyl sulfide is a liquid at 20°C . It should be stored under inert gas as it is air sensitive . It has a molecular weight of 150.241 .Aplicaciones Científicas De Investigación

Estructura molecular y propiedades

El sulfuro de ciclopropilfenilo tiene la fórmula molecular C9H10S y un peso molecular de 150.241 . Es un líquido transparente de incoloro a amarillo claro a naranja claro .

Conversión de cetonas

El this compound se ha utilizado como reactivo en la conversión de una cetona en una espirociclobutanona . Esta aplicación es significativa en la síntesis orgánica donde se requiere la transformación de grupos funcionales.

Operaciones de inversión de polaridad

Los haluros de alquilo primarios y los epóxidos reaccionan con 1-litio-sulfuro de ciclopropilfenilo para dar derivados adecuados para la transformación en compuestos carbonílicos o para la desulfuración . Esto muestra el potencial del this compound en las operaciones de inversión de polaridad, que es un proceso clave en la química sintética.

Seguridad y manipulación

El this compound está clasificado como un líquido inflamable y puede causar irritación en la piel y los ojos . Por lo tanto, es importante manipular este compuesto con cuidado en un área bien ventilada, usando guantes protectores, protección para los ojos y protección facial .

Disponibilidad comercial

El this compound está disponible comercialmente y se puede comprar en varios proveedores de productos químicos . Es importante tener en cuenta que la pureza del compuesto puede variar, por lo que es crucial verificar las especificaciones antes de la compra.

Datos espectrales

Los datos espectrales del this compound, incluido su espectro de masas, se pueden encontrar en bases de datos como el NIST Chemistry WebBook . Esta información es útil para los investigadores en la identificación y caracterización del compuesto.

Mecanismo De Acción

Target of Action

Cyclopropyl phenyl sulfide is a chemical compound that primarily targets the respiratory system . It is used as a reagent in various chemical reactions .

Mode of Action

The mode of action of Cyclopropyl phenyl sulfide involves its conversion to cyclopropyl phenyl sulfoxide under the action of nitrous acid formed in situ . This conversion is quantitative, meaning it happens completely under the given conditions .

Biochemical Pathways

It’s known that the compound plays a role in the conversion of a ketone into a spirocyclobutanone . This suggests that it may be involved in various organic synthesis processes.

Result of Action

The primary result of the action of Cyclopropyl phenyl sulfide is the conversion of the compound to cyclopropyl phenyl sulfoxide . This reaction is significant in the field of organic chemistry, particularly in the synthesis of various organic compounds .

Action Environment

The action of Cyclopropyl phenyl sulfide can be influenced by various environmental factors. For instance, the conversion of Cyclopropyl phenyl sulfide to cyclopropyl phenyl sulfoxide occurs under the action of nitrous acid formed in situ . Therefore, the presence and concentration of nitrous acid in the environment would likely influence the efficacy and stability of Cyclopropyl phenyl sulfide.

Safety and Hazards

Propiedades

IUPAC Name |

cyclopropylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10S/c1-2-4-8(5-3-1)10-9-6-7-9/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBKCPJOFAUAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163357 | |

| Record name | Benzene, (cyclopropylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] Colorless liquid with a stench; [Alfa Aesar MSDS] | |

| Record name | Cyclopropyl phenyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

14633-54-6 | |

| Record name | Cyclopropyl phenyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014633546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (cyclopropylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclopropylsulfanyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPROPYL PHENYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72C99LP48P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a convenient method to synthesize cyclopropyl phenyl sulfide?

A1: A simple and efficient method involves treating 1,3-bis(phenylthio)propane with two equivalents of n-butyllithium in tetrahydrofuran (THF) at 0°C. This reaction generates 1-lithiocyclopropyl phenyl sulfide, a versatile intermediate for further synthetic transformations. [, , ]

Q2: Why is 1-lithiocyclopropyl phenyl sulfide considered a useful synthetic intermediate?

A2: This lithiated species readily reacts with various electrophiles, enabling the preparation of diversely substituted cyclopropyl phenyl sulfides. [, , ] For example, it allows the synthesis of O-aryl and O-alkyl S-cyclopropyl dithiocarbonates in good yields. []

Q3: Are there alternative synthetic routes to cyclopropyl phenyl sulfides?

A3: Yes, cyclobutanols derived from cyclopropyl phenyl sulfide can undergo Bronsted or Lewis acid-mediated semi-pinacolic rearrangement. This reaction provides valuable intermediates for synthesizing cuparene-type sesquiterpenes. []

Q4: How do the reactivities of 1,2-bis(phenylthio)ethane and 1,4-bis(phenylthio)butane compare to 1,3-bis(phenylthio)propane under similar reaction conditions?

A4: Interestingly, treating 1,2-bis(phenylthio)ethane with butyllithium yields phenyl vinyl sulfide, while 1,4-bis(phenylthio)butane remains unreactive under the same conditions. This highlights the unique reactivity of the 1,3-bis(phenylthio)propane in forming the cyclopropyl ring system. []

Q5: Where can I find more information on the applications of cyclopropyl phenyl sulfide in organic synthesis?

A5: A review titled "Preparation and synthetic utility of cyclopropyl phenyl sulfides" provides a comprehensive overview of its synthetic applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.